molecular formula C7H4N2O B053515 2-Formylisonicotinonitrile CAS No. 116308-38-4

2-Formylisonicotinonitrile

Cat. No. B053515
Key on ui cas rn: 116308-38-4
M. Wt: 132.12 g/mol
InChI Key: MKTLVFRYWOEUPJ-UHFFFAOYSA-N
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Patent
US07259163B2

Procedure details

A mixture of 4-cyanopyridine-2-carboxaldehyde (0.916 g, 6.93 mmol), methyltriphenylphosphonium bromide (2.48 g, 6.93 mmol), potassium carbonate (1.2 g, 8.66 mmol), 1,4 dioxan (9.5 mL) and water (0.13 mL) was heated under reflux for 5 hours. The mixture was diluted with water (30 mL) and ethyl acetate (70 mL) and the organic layer separated. The aqueous phase was further extracted with ethyl acetate (2×40 mL), the organic fractions combined and dried over magnesium sulphate. After removing the solvent, the residue was purified by silica column chromatography using a Biotage cartridge and eluting with cyclohexane/ethyl acetate (7:3 v/v), then (1:1 v/v). This gave the title compound as an oil.
Quantity
0.916 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
2.48 g
Type
catalyst
Reaction Step One
Name
Quantity
0.13 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][N:6]=[C:5]([CH:9]=O)[CH:4]=1)#[N:2].[C:11](=O)([O-])[O-].[K+].[K+].O1CCOCC1>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O.C(OCC)(=O)C>[C:1]([C:3]1[CH:8]=[CH:7][N:6]=[C:5]([CH:9]=[CH2:11])[CH:4]=1)#[N:2] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
0.916 g
Type
reactant
Smiles
C(#N)C1=CC(=NC=C1)C=O
Name
Quantity
1.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
9.5 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
2.48 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.13 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the organic layer separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was further extracted with ethyl acetate (2×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
After removing the solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica column chromatography
WASH
Type
WASH
Details
eluting with cyclohexane/ethyl acetate (7:3 v/v)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC(=NC=C1)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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